2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of an alkyne. The process begins with the reaction of 3-methoxy-5-(phenylethynyl)phenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.
Protodeboronation: This reaction involves the removal of the boron group, often using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Acids such as hydrochloric acid or sulfuric acid are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are essential in pharmaceuticals and materials science.
Protodeboronation: The major product is the corresponding hydrocarbon, formed by replacing the boron group with a hydrogen atom.
Scientific Research Applications
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of bioconjugates and probes for imaging and diagnostic purposes.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The process involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- 3-Methoxy-5-(phenylethynyl)phenylboronic Acid
Uniqueness
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity in cross-coupling reactions. The presence of the methoxy group and the tetramethyl-1,3,2-dioxaborolane moiety provides steric and electronic properties that improve its performance compared to other boronic acids and esters .
Properties
CAS No. |
942069-81-0 |
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Molecular Formula |
C21H23BO3 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-[3-methoxy-5-(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H23BO3/c1-20(2)21(3,4)25-22(24-20)18-13-17(14-19(15-18)23-5)12-11-16-9-7-6-8-10-16/h6-10,13-15H,1-5H3 |
InChI Key |
IEBBFLSLGKINLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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